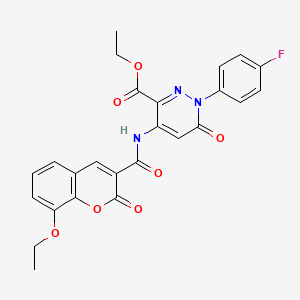![molecular formula C11H9BrN2O B6532425 5-bromo-2-[(2-methylpyridin-3-yl)oxy]pyridine CAS No. 1515225-81-6](/img/structure/B6532425.png)
5-bromo-2-[(2-methylpyridin-3-yl)oxy]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-bromo-2-[(2-methylpyridin-3-yl)oxy]pyridine” is a chemical compound that is part of a class of compounds known as halogenated heterocycles . It has an empirical formula of C7H8BrNO2 .
Synthesis Analysis
The synthesis of similar pyridine derivatives has been achieved through a palladium-catalyzed Suzuki cross-coupling reaction . This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids . This process produces the novel pyridine derivatives in moderate to good yield .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCOc1cc(Br)cnc1CO . The InChI code for this compound is 1S/C7H8BrNO/c1-11-7-2-5(8)3-9-6(7)4-10/h2-3,10H,4H2,1H3 . Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 218.05 , a refractive index of n20/D 1.555 (lit.) , a boiling point of 80 °C/12 mmHg (lit.) , and a density of 1.453 g/mL at 25 °C (lit.) .Safety and Hazards
将来の方向性
The future directions for “5-bromo-2-[(2-methylpyridin-3-yl)oxy]pyridine” could involve its use in the synthesis of novel pyridine derivatives, as demonstrated by the Suzuki cross-coupling reactions . These derivatives could potentially be used in the development of new drugs or therapeutic agents .
作用機序
Target of Action
It is known that this compound is used in suzuki–miyaura coupling reactions , a type of palladium-catalyzed cross-coupling reaction. In these reactions, the compound acts as an organoboron reagent .
Mode of Action
In Suzuki–Miyaura coupling reactions, the compound interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound’s involvement in suzuki–miyaura coupling reactions suggests it plays a role in the formation of carbon-carbon bonds . This process is fundamental to many biochemical pathways, particularly those involved in the synthesis of complex organic molecules.
Pharmacokinetics
The compound’s use in suzuki–miyaura coupling reactions suggests it is readily prepared and generally environmentally benign .
Result of Action
Its role in suzuki–miyaura coupling reactions suggests it contributes to the formation of carbon-carbon bonds , a process fundamental to the synthesis of complex organic molecules.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-bromo-2-[(2-methylpyridin-3-yl)oxy]pyridine. For instance, the compound’s stability and reactivity can be affected by factors such as temperature, pH, and the presence of other chemicals . .
特性
IUPAC Name |
3-(5-bromopyridin-2-yl)oxy-2-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c1-8-10(3-2-6-13-8)15-11-5-4-9(12)7-14-11/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYXCHJLLJXEBQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)OC2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2,4-difluorobenzene-1-sulfonamide](/img/structure/B6532354.png)

![N-(4-butylphenyl)-2-[7-(furan-2-yl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide](/img/structure/B6532399.png)

![7-(furan-2-yl)-2-methyl-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one](/img/structure/B6532409.png)
![7-(furan-2-yl)-2-methyl-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one](/img/structure/B6532413.png)
![2-[7-(furan-2-yl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-phenylacetamide](/img/structure/B6532420.png)
![2-[7-(furan-2-yl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B6532431.png)
![ethyl 4-{2-[7-(furan-2-yl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamido}benzoate](/img/structure/B6532436.png)
![N-cyclopentyl-2-[7-(furan-2-yl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide](/img/structure/B6532442.png)
![methyl 4-{2-[7-(furan-2-yl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamido}benzoate](/img/structure/B6532452.png)
![2-[7-(furan-2-yl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-[(furan-2-yl)methyl]acetamide](/img/structure/B6532453.png)
![2-[7-(furan-2-yl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B6532455.png)
![5-[(3-fluorophenyl)methyl]-7-(furan-2-yl)-2-methyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one](/img/structure/B6532456.png)